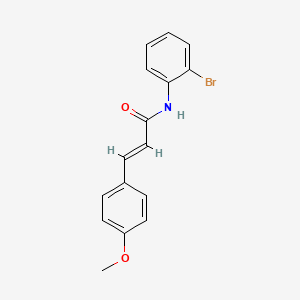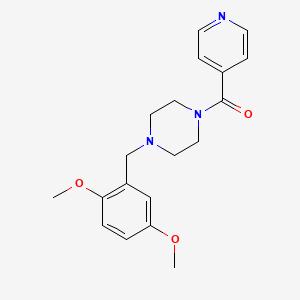![molecular formula C14H12N4O3S B5795678 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making AG490 an important tool for scientific research.
Wirkmechanismus
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide binds to the ATP-binding site of JAK, preventing its activation and subsequent phosphorylation of STAT. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their migration and invasion. It also has anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, this compound has been shown to modulate immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and specific inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying this pathway in vitro and in vivo. However, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, its effects on other signaling pathways and potential off-target effects should be carefully considered when interpreting experimental results.
Zukünftige Richtungen
1. Investigating the potential of 3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide as a therapeutic agent for cancer and inflammatory diseases.
2. Exploring the use of this compound in combination with other anti-cancer drugs to enhance their efficacy.
3. Developing more potent and selective JAK/STAT inhibitors based on the structure of this compound.
4. Studying the role of JAK/STAT signaling pathway in other biological processes, such as development and stem cell differentiation.
5. Investigating the potential of this compound in modulating immune response in autoimmune diseases.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of the JAK/STAT signaling pathway. Its potent and specific inhibition of this pathway makes it a promising candidate for the development of new therapies for cancer and inflammatory diseases. However, further research is needed to fully understand its potential and limitations.
Synthesemethoden
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-4-nitrobenzoyl chloride with 3-aminopyridine followed by the addition of carbon disulfide and hydrochloric acid. The resulting intermediate is then reacted with thionyl chloride and ammonia to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes, including cancer, inflammation, and immune response. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and leukemia, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-10(4-5-12(9)18(20)21)13(19)17-14(22)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRJODRVRDMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)


![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)

